N,N'-diethyl-N,N'-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea
説明
N,N'-diethyl-N,N'-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea, commonly known as DEBIO-0617, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. DEBIO-0617 is a urea derivative that has been shown to inhibit the activity of several protein kinases, including the cyclin-dependent kinases CDK1 and CDK2, which play a crucial role in cell division and proliferation.
作用機序
DEBIO-0617 exerts its antitumor effects by inhibiting the activity of CDK1 and CDK2, which are key regulators of the cell cycle. CDK1 and CDK2 play a crucial role in the progression of the cell cycle and are overexpressed in many types of cancer. By inhibiting the activity of these kinases, DEBIO-0617 blocks the proliferation of cancer cells and induces cell death.
Biochemical and Physiological Effects:
DEBIO-0617 has been shown to have a selective inhibitory effect on CDK1 and CDK2, with minimal activity against other kinases. This selectivity is thought to contribute to the relatively low toxicity of DEBIO-0617 in preclinical models. However, further studies are needed to fully understand the biochemical and physiological effects of DEBIO-0617.
実験室実験の利点と制限
DEBIO-0617 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research purposes. Additionally, its selective inhibition of CDK1 and CDK2 makes it a valuable tool for studying the role of these kinases in cell cycle regulation and cancer progression.
However, there are also limitations to the use of DEBIO-0617 in laboratory experiments. Its selectivity for CDK1 and CDK2 may limit its usefulness in studying the effects of other kinases on cell cycle regulation. Additionally, its potential therapeutic applications may limit its availability for research purposes.
将来の方向性
There are several potential future directions for research on DEBIO-0617. One area of interest is the development of combination therapies using DEBIO-0617 and other targeted inhibitors to enhance its antitumor effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DEBIO-0617 and its potential therapeutic applications in the treatment of cancer. Finally, the development of more selective CDK inhibitors may lead to the discovery of new therapeutic targets for the treatment of cancer.
科学的研究の応用
DEBIO-0617 has been extensively studied in preclinical models and has shown promising results as a potential therapeutic agent for the treatment of various types of cancer. The inhibition of CDK1 and CDK2 activity by DEBIO-0617 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth.
特性
IUPAC Name |
1,3-diethyl-1,3-bis(4-morpholin-4-ylsulfonylphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O7S2/c1-3-28(21-5-9-23(10-6-21)37(31,32)26-13-17-35-18-14-26)25(30)29(4-2)22-7-11-24(12-8-22)38(33,34)27-15-19-36-20-16-27/h5-12H,3-4,13-20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUMRFZBMYDUAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N(CC)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl-1,3-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。